molecular formula C22H20FN5O3 B2667224 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide CAS No. 921990-12-7

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2667224
CAS No.: 921990-12-7
M. Wt: 421.432
InChI Key: JVWCLHHOAGSKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core, a scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications . The compound incorporates a 3-fluorobenzyl substituent at position 5 of the pyrazolo-pyrimidinone ring and a 2-methoxybenzamide group linked via an ethyl chain. Its synthesis and structural characterization likely employ standard protocols for heterocyclic systems, such as Suzuki-Miyaura couplings or nucleophilic substitutions, followed by purification via column chromatography and verification via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Crystallographic refinement tools like SHELXL and visualization software like ORTEP-3 may aid in resolving its 3D conformation .

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-19-8-3-2-7-17(19)21(29)24-9-10-28-20-18(12-26-28)22(30)27(14-25-20)13-15-5-4-6-16(23)11-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWCLHHOAGSKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorobenzyl group: This is achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the methoxybenzamide moiety: This step involves amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like mCPBA to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as NaBH4 to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: mCPBA (meta-Chloroperoxybenzoic acid) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Fluorobenzyl halides in the presence of a base like K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives reported in patent literature, particularly those containing the pyrazolo[3,4-d]pyrimidinone core. Below is a comparative analysis based on substituent variations, physicochemical properties, and synthetic yields:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Melting Point (°C) Synthesis Yield
Target Compound: N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide ~433.4 (calculated) - 3-Fluorobenzyl (C5)
- 2-Methoxybenzamide (N1-ethyl chain)
Pyrazolo-pyrimidinone, benzamide Not reported Not reported
Example 1: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 (M+1) - 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl (C1-ethyl chain)
- N-Methylbenzenesulfonamide (C3)
Chromenone, sulfonamide 175–178 28%
Example 53: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Not reported - 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl (C1-ethyl chain)
- 2-Fluoro-N-isopropylbenzamide (C3)
Chromenone, fluorobenzamide Not reported Not reported

Key Observations:

Core Modifications: The target compound lacks the chromenone ring present in Examples 1 and 53, which may reduce rigidity and alter binding kinetics. Chromenones are known to enhance π-π stacking in kinase active sites, suggesting the target compound’s 3-fluorobenzyl group may prioritize hydrophobic interactions over planar aromatic stacking .

Substituent Effects: The 2-methoxybenzamide group in the target compound contrasts with the sulfonamide (Example 1) and 2-fluoro-N-isopropylbenzamide (Example 53).

Synthetic Complexity :

  • Example 1 achieved a 28% yield using a Pd-catalyzed coupling reaction, suggesting that the target compound’s synthesis (with simpler substituents) might achieve higher yields if optimized.

Mass and Stability: The higher molecular weight of Example 1 (589.1 vs. ~433.4 for the target) reflects the chromenone and sulfonamide groups, which could influence metabolic stability. Fluorine atoms in all compounds likely enhance metabolic resistance and binding affinity via halogen bonding .

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is a complex compound belonging to the class of pyrazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN5O2C_{24}H_{24}FN_{5}O_{2}, with a molecular weight of approximately 433.487 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity.

PropertyValue
Molecular FormulaC24H24FN5O2
Molecular Weight433.487 g/mol
CAS Number922045-00-9

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . It interacts with nNOS by binding to its heme domain, exhibiting type II inhibition . This mechanism utilizes a hydrophobic pocket in the enzyme to achieve strong inhibitory potency and high isoform selectivity. The inhibition of nNOS affects the nitric oxide signaling pathway, which plays a crucial role in regulating vascular tone, neurotransmission, and immune responses. Consequently, the inhibition can lead to a decrease in nitric oxide production, impacting various physiological processes.

Anticancer Activity

Recent studies have indicated that pyrazolo-pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. Although specific IC50 values for this compound are not yet determined, related compounds have shown promising anticancer activity.

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23127.6
Compound BMDA-MB-23129.3
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro...)Not yet determined

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Similar pyrazolo-pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes effectively. For instance, compounds derived from this class demonstrated IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib.

In vitro studies have reported the following IC50 values:

CompoundTarget EnzymeIC50 (μM)
Compound 5COX-20.04 ± 0.09
Compound 6COX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

Pharmacokinetics

The pharmacokinetic profile suggests good permeability and low efflux in Caco-2 assays, indicating potential oral bioavailability for this compound. This characteristic is crucial for therapeutic applications as it influences the effectiveness of drug delivery methods.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study focused on similar pyrazolo-pyrimidine derivatives demonstrated their ability to reduce tumor mass in various animal models, suggesting potential applications in cancer therapy.
  • Inflammation Models : In vivo models using carrageenan-induced paw edema showed that certain derivatives significantly reduced inflammation markers compared to control groups.
  • Neuroprotection Studies : Research into neurodegenerative disorders indicates that the reduction of nitric oxide levels through nNOS inhibition may alleviate neuronal damage associated with excessive nitric oxide production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.